molecular formula C16H21N3O3 B022616 Zolmitriptan N-Oxide CAS No. 251451-30-6

Zolmitriptan N-Oxide

Katalognummer: B022616
CAS-Nummer: 251451-30-6
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: GZYCQRZFJIZOKU-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Definition and Classification as a Primary Metabolite of Zolmitriptan (B1197)

Zolmitriptan N-Oxide is a chemical compound that is formed as a result of the metabolic breakdown of Zolmitriptan in humans. It is classified as one of the three major metabolites of the parent drug, alongside N-desmethylzolmitriptan and an indole (B1671886) acetic acid derivative. wikipedia.orgnih.govdrugbank.commedicines.org.ukhpra.ie Chemically, this compound has the molecular formula C₁₆H₂₁N₃O₃ and a molecular weight of approximately 303.36 g/mol . nih.govlgcstandards.com Its IUPAC name is N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide. nih.govlgcstandards.com It is considered an inactive metabolite, in contrast to N-desmethylzolmitriptan, which retains pharmacological activity. wikipedia.orgnih.govdrugbank.commedicines.org.ukhpra.iedrugbank.com

Significance in Zolmitriptan Metabolic Pathways

The metabolism of Zolmitriptan primarily occurs in the liver, largely mediated by the cytochrome P450 enzyme system, particularly CYP1A2. wikipedia.orgnih.govdrugbank.commedicines.org.ukpharmgkb.orgmims.com While approximately two-thirds of the parent compound is converted to the active N-desmethylzolmitriptan, the remaining one-third is transformed into the two inactive metabolites: this compound and the indole acetic acid derivative. wikipedia.orgnih.govdrugbank.com

Research indicates that Zolmitriptan is extensively metabolized by human hepatocytes, producing these three main metabolites observed in vivo. pharmgkb.org However, metabolism by human hepatic microsomes alone appears more limited, yielding smaller amounts of the N-desmethyl and indole ethyl alcohol metabolites. pharmgkb.org This suggests the involvement of other enzymatic processes in the complete metabolic profile observed in the body.

Studies have shown that this compound is a known human metabolite of Zolmitriptan, as documented in metabolite reaction databases. nih.gov While the N-desmethyl metabolite is known to contribute significantly to the therapeutic effect due to its activity, this compound is considered inactive. nih.govmedicines.org.ukdrugbank.com The elimination half-lives of Zolmitriptan and its metabolites, including the N-oxide, are reported to be similar, typically around 3 hours, suggesting that their elimination might be limited by their formation rate. drugbank.commedicines.org.ukdrugbank.combiotech-asia.org

The metabolic pathway leading to this compound is an essential route in the body's process of eliminating Zolmitriptan. The relative proportions of the metabolites found in urine highlight the significance of the indole acetic acid pathway as the major route of excretion for metabolized Zolmitriptan, with the N-oxide pathway also playing a defined role. drugbank.commims.com

Here is a summary of the major metabolites of Zolmitriptan and their characteristics:

MetaboliteActivityApproximate Contribution to Urinary Excretion
N-desmethylzolmitriptanActive~4% drugbank.commims.com
This compoundInactive~7% drugbank.commims.com
Indole acetic acid derivativeInactive~31% drugbank.commims.com

This table illustrates the quantitative contribution of this compound to the urinary excretion of Zolmitriptan metabolites.

Detailed research findings, such as those from studies using human hepatocytes and hepatic microsomes, provide insight into the enzymatic processes involved in the formation of this compound and other metabolites. pharmgkb.org The primary metabolism of Zolmitriptan is heavily reliant on CYP1A2, which is involved in the formation of the N-desmethyl metabolite, while further metabolism of N-desmethylzolmitriptan is influenced by MAO-A. medicines.org.ukpharmgkb.org The formation of the N-oxide metabolite is part of the broader hepatic biotransformation of the parent compound. hpra.ie

Understanding the formation and disposition of this compound is vital for comprehending the complete metabolic profile of Zolmitriptan and its elimination from the body.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

251451-30-6

Molekularformel

C16H21N3O3

Molekulargewicht

303.36 g/mol

IUPAC-Name

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide

InChI

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI-Schlüssel

GZYCQRZFJIZOKU-ZDUSSCGKSA-N

SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Isomerische SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-]

Kanonische SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Piktogramme

Irritant

Synonyme

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; 

Herkunft des Produkts

United States

Metabolic Formation and Biotransformation of Zolmitriptan N Oxide

Enzymatic Pathways Involved in the N-Oxidation of Zolmitriptan (B1197)

The primary enzymatic pathway involved in the metabolism of zolmitriptan, including the formation of its metabolites, is mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.govwikipedia.orgdrugbank.comchemicalbook.innih.govtandfonline.com Studies using selective inhibitors have indicated that CYP1A2 is largely responsible for the metabolism of zolmitriptan in human hepatocytes. nih.govtandfonline.com While CYP1A2 is primarily associated with the formation of the N-desmethyl metabolite, research using human hepatocytes has shown the formation of Zolmitriptan N-oxide, suggesting enzymatic involvement in this process as well. nih.govtandfonline.com

Role of Hepatic Metabolism in this compound Production

Hepatic biotransformation is the primary route of elimination for zolmitriptan, with metabolites subsequently excreted, mainly in the urine. drugbank.comhres.cachemicalbook.incambridge.orghres.caastrazeneca.ca The liver is the central organ for the metabolism of zolmitriptan, where the enzymatic processes leading to the formation of this compound and other metabolites occur. nih.govwikipedia.orgdrugbank.comchemicalbook.in Studies using freshly isolated human hepatocytes have demonstrated the extensive metabolism of zolmitriptan, yielding this compound as one of the main metabolites observed in vivo. nih.govtandfonline.comresearchgate.net This underscores the significant role of hepatic cellular machinery in the production of this N-oxide metabolite.

Comparative Analysis of Metabolite Formation Ratios (N-oxide vs. N-desmethyl vs. Indole (B1671886) Acetic Acid)

Following oral administration of zolmitriptan, three major metabolites are consistently observed: this compound, N-desmethyl-zolmitriptan, and an indole acetic acid derivative. nih.govwikipedia.orgdrugbank.comchemicalbook.ingoogle.commedicines.org.ukcambridge.orgnih.govtandfonline.com The relative proportions of these metabolites in biological fluids, particularly urine, provide insight into the dominant metabolic pathways.

Studies have shown that the indole acetic acid metabolite is the most abundant in urine, accounting for approximately 31% of the administered dose. drugbank.comhres.cahres.cacambridge.org this compound is typically the second most prevalent metabolite found in urine, representing about 7% of the dose. drugbank.comhres.cahres.cacambridge.org The N-desmethyl metabolite, while being the active derivative, is found in lower proportions in urine, accounting for approximately 4% of the dose. drugbank.comhres.cahres.cacambridge.org

The plasma concentrations of the N-desmethyl metabolite are generally lower than those of the parent drug, approximately two-thirds of zolmitriptan concentrations. drugbank.comchemicalbook.in While the N-desmethyl metabolite is pharmacologically active and contributes to the therapeutic effect, the N-oxide and indole acetic acid metabolites are considered inactive. nih.govdrugbank.comhres.cachemicalbook.ingoogle.comhres.camedicines.org.ukcambridge.org

The following table summarizes the typical urinary excretion ratios of the major metabolites:

MetabolitePercentage of Dose Excreted in Urine
Indole Acetic Acid~31%
This compound~7%
N-desmethyl-zolmitriptan~4%

This data highlights that while N-oxidation is a notable metabolic pathway for zolmitriptan, the formation of the indole acetic acid derivative represents the major elimination pathway in terms of the proportion of the dose recovered in urine as a metabolite.

Data Table: Urinary Excretion of Zolmitriptan Metabolites

Pharmacokinetic Profile and Disposition of Zolmitriptan N Oxide

Systemic Exposure and Plasma Concentrations of the N-Oxide Metabolite

Following oral administration of zolmitriptan (B1197), the N-oxide metabolite is present in plasma. While the active N-desmethyl metabolite typically reaches plasma concentrations approximately two-thirds of those of the parent compound, the N-oxide metabolite is also detectable nih.govdrugbank.comdrugs.comfda.gov. Studies involving radiolabeled zolmitriptan have shown that the inactive N-oxide metabolite accounts for a portion of the total radioactivity in plasma nih.gov. The relative plasma metabolite profile in humans, in descending order of occurrence, is typically indole (B1671886) acetic acid > N-desmethyl > N-oxide fda.gov.

Interactive Table 1: Relative Plasma Metabolite Profile in Humans

MetaboliteRelative Occurrence in Plasma (Descending Order)
Indole acetic acid1st
N-desmethyl zolmitriptan2nd
Zolmitriptan N-Oxide3rd

Elimination Pathways: Renal and Fecal Excretion of this compound

Zolmitriptan and its metabolites are primarily eliminated from the body through hepatic biotransformation followed by excretion, mainly via the urine researchgate.netsahpra.org.zadrugbank.comcambridge.orghpra.ie. A smaller portion is eliminated in the feces sahpra.org.zadrugs.comfda.govcambridge.orgdrugbank.com. Studies using radiolabeled zolmitriptan have quantified the excretion of the N-oxide metabolite. Approximately 64% to 65% of an administered oral dose is recovered in the urine, and about 30% is recovered in the feces drugs.comfda.govcambridge.org. Within the urine, the indole acetic acid metabolite is the most abundant form, accounting for about 31% of the dose, followed by the N-oxide metabolite at approximately 7%, and the N-desmethyl metabolite at around 4% mims.comdrugs.comfda.govfda.gov. The majority of the radioactivity recovered in feces is attributed to unchanged zolmitriptan, representing unabsorbed drug nih.gov.

Interactive Table 2: Excretion of Zolmitriptan and its Metabolites in Urine

AnalytePercentage of Administered Dose in Urine
Indole acetic acid metabolite~31% mims.comdrugs.comfda.govfda.gov
This compound~7% mims.comdrugs.comfda.govfda.gov
N-desmethyl metabolite~4% mims.comdrugs.comfda.govfda.gov
Unchanged Zolmitriptan~8% drugs.comfda.govfda.govcambridge.org

Influence of Physiological Factors on N-Oxide Metabolite Kinetics

Physiological factors such as age, hepatic function, and gender can influence the pharmacokinetics of zolmitriptan and its metabolites, including the N-oxide.

Age-Related Pharmacokinetic Variations of this compound

Studies comparing the pharmacokinetics of zolmitriptan in healthy elderly volunteers (aged 65 to 76 years) and younger volunteers (aged 18 to 39 years) have shown similarities in the pharmacokinetics of the parent drug drugs.comfda.govfda.govfda.govhres.ca. However, mean peak plasma concentration (Cmax) and area under the plasma concentration-time profile (AUC) for the inactive metabolites, including the N-oxide and indole acetic acid metabolites, were higher in the elderly group nih.gov. This observation was associated with lower renal clearance in older individuals nih.gov. Despite these differences in metabolite exposure, the data suggest that dose adjustment for age is not necessary based on the pharmacokinetics of the parent drug nih.gov.

Impact of Hepatic Function on N-Oxide Disposition

Hepatic metabolism is the primary clearance pathway for zolmitriptan researchgate.netsahpra.org.zacambridge.orghpra.ie. Therefore, impaired hepatic function can significantly impact the pharmacokinetics of zolmitriptan and its metabolites. In patients with moderate to severe hepatic impairment, the metabolism of zolmitriptan is reduced nih.govhpra.ie. While this leads to increased exposure to the parent compound, plasma concentrations of the major metabolites, including the N-oxide, are reduced in patients with hepatic impairment compared to healthy subjects nih.govhpra.ie. Specifically, exposure to the N-desmethylzolmitriptan metabolite (AUC and Cmax) was reduced in patients with moderate and severe liver disease compared to healthy volunteers hpra.ie.

Gender-Based Differences in Metabolite Exposure

Mean plasma concentrations of zolmitriptan have been observed to be higher in females than in males, with differences reported up to 1.5-fold drugs.comfda.govfda.gov. This gender difference in the parent drug's pharmacokinetics is consistent across different doses nih.gov. However, in contrast to zolmitriptan, studies have indicated that there are no significant gender differences in the concentrations of the active N-desmethyl metabolite nih.gov. While the search results primarily focus on the parent drug and the active metabolite regarding gender differences, the lower ratio of the active metabolite AUC to zolmitriptan AUC in women compared to men suggests potential differences in metabolic pathways or rates, which could indirectly influence the formation or clearance of the N-oxide metabolite nih.govscinews.uz. This may be related to lower CYP1A2 activity in women compared to men scinews.uz.

Metabolite-to-Parent Drug Concentration Ratios in Biological Matrices

The ratio of metabolite concentration to parent drug concentration provides insight into the extent of metabolism. For zolmitriptan, the active N-desmethyl metabolite typically has mean plasma concentrations that are approximately two-thirds of those of the parent compound nih.govdrugbank.comdrugs.comfda.gov. The inactive N-oxide and indole acetic acid metabolites are also present in plasma nih.gov. The relative abundance of these metabolites in human plasma, as noted earlier, is indole acetic acid > N-desmethyl > N-oxide fda.gov. After oral dosing, relative to zolmitriptan concentrations, metabolite concentrations were higher nih.gov. The ratio of the AUC of the active N-desmethyl metabolite to that of zolmitriptan has been reported to be lower in women than in men nih.govscinews.uz. While specific metabolite-to-parent ratios for the N-oxide metabolite across various biological matrices and populations are not extensively detailed in the provided search results, its consistent presence in urine (approximately 7% of the dose) indicates a quantifiable formation and excretion pathway mims.comdrugs.comfda.govfda.gov.

Pharmacological and Biological Activity of Zolmitriptan N Oxide

Assessment of Agonistic Activity at Serotonin (B10506) Receptor Subtypes

Based on available research, Zolmitriptan (B1197) N-oxide is consistently reported as an inactive metabolite of zolmitriptan. nih.govmedicines.org.ukgoogle.comfda.govnih.govdrugs.comcambridge.org Zolmitriptan itself is a selective agonist with high affinity for the 5-hydroxytryptamine (5-HT) 1B/1D receptor subtypes and moderate affinity for the 5-HT1A receptor subtypes. nih.govmedicines.org.ukmims.comnih.govcambridge.orgwikipedia.orgwikidata.orgfda.gov The therapeutic action of zolmitriptan is attributed to its agonist effects at the 5-HT1B/1D receptors. nih.govmedicines.org.ukmims.comnih.govdrugbank.comdrugs.comcambridge.orgwikipedia.org Due to its reported inactive status, Zolmitriptan N-oxide is not considered to possess significant agonistic activity at these or other serotonin receptor subtypes.

In Vitro and In Vivo Pharmacodynamic Evaluations of the N-Oxide Metabolite

Specific detailed in vitro and in vivo pharmacodynamic evaluations focusing on this compound are not extensively documented in the provided search results, primarily because it is classified as an inactive metabolite. Pharmacodynamic studies of zolmitriptan and its active N-desmethyl metabolite have been conducted to understand their effects on cranial blood vessels and trigeminal nerve activity, which are relevant to migraine treatment. medicines.org.ukdrugbank.comdrugs.comcambridge.org However, the reported inactivity of the N-oxide metabolite suggests that it does not exhibit significant pharmacodynamic effects related to the therapeutic targets of zolmitriptan.

Comparative Biological Activity with Parent Compound and Other Metabolites

The biological activity of this compound stands in contrast to that of its parent compound, zolmitriptan, and the N-desmethyl metabolite. Zolmitriptan is a selective 5-HT1B/1D receptor agonist. nih.govmedicines.org.ukmims.comnih.govcambridge.orgwikipedia.orgwikidata.orgfda.gov The N-desmethyl metabolite is also an active 5-HT1B/1D receptor agonist and is reported to be 2 to 6 times more potent than zolmitriptan in animal models. nih.govmedicines.org.ukgoogle.comfda.govnih.govdrugs.com In contrast, this compound is considered biologically inactive. nih.govmedicines.org.ukgoogle.comfda.govnih.govdrugs.comcambridge.org The other major inactive metabolite is the indole (B1671886) acetic acid derivative. nih.govmedicines.org.ukbiotech-asia.orggoogle.comfda.govnih.govdrugbank.comdrugs.commims.comcambridge.org

The relative concentrations of these metabolites in the body vary. Following administration, the indole acetic acid metabolite accounts for the largest percentage of the dose recovered in urine (31%), followed by the N-oxide (7%), and the N-desmethyl metabolite (4%). mims.comfda.govnih.govdrugbank.comdrugs.commims.comcambridge.org Despite its lower percentage in urine excretion compared to the indole acetic acid metabolite, the N-desmethyl metabolite's activity and plasma concentrations (approximately two-thirds that of zolmitriptan) are significant. fda.govnih.govdrugbank.comdrugs.com

Analytical Methodologies for the Detection and Quantification of Zolmitriptan N Oxide

Chromatographic Techniques for Separation and Analysis

Chromatography plays a central role in separating Zolmitriptan (B1197) N-oxide from the parent drug, other metabolites, and matrix components before detection and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose, although Thin-Layer Chromatography (TLC) also finds some applications. indexcopernicus.comnih.govmaplespub.co.inijpsr.comresearchgate.netresearchgate.netresearchcommons.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

HPLC is widely applied for the analysis of zolmitriptan and its metabolites, including Zolmitriptan N-oxide. indexcopernicus.comnih.govmaplespub.co.inijpsr.comresearchgate.net Various detection modalities are coupled with HPLC to achieve the necessary sensitivity and selectivity.

One reported method for the simultaneous measurement of zolmitriptan, N-desmethylzolmitriptan, and this compound in human plasma utilizes reversed-phase HPLC with coulometric detection. indexcopernicus.comnih.govmaplespub.co.inijpsr.com This approach allows for the electrochemical detection of the analytes after chromatographic separation.

Liquid chromatography coupled with mass spectrometry (LC-MS, LC-MS/MS, ESI-MS) is another powerful technique employed for the determination of zolmitriptan and its metabolites in biological fluids, offering high sensitivity and specificity. indexcopernicus.comijpsr.comresearchgate.netresearchgate.net

HPLC with UV detection is commonly used, particularly for the analysis of zolmitriptan and related impurities in pharmaceutical formulations. maplespub.co.ingoogle.comjocpr.comijtsrd.comjetir.org Detection wavelengths around 222 nm or 225 nm are frequently utilized. researchgate.netgoogle.comjocpr.com While often focused on the parent drug, these methods can be adapted or developed to monitor this compound as an impurity or degradation product. google.comjocpr.comjetir.org

HPLC methods often employ reversed-phase C18 columns. google.comijtsrd.com Mobile phases typically consist of mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with water or aqueous buffers, such as phosphate (B84403) buffer, with pH adjustment often necessary. google.comjocpr.comijtsrd.comjetir.org

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography, specifically High-Performance Thin-Layer Chromatography (HPTLC), has been utilized for the determination of zolmitriptan, including in the presence of its degradation products. researchgate.netresearchcommons.org TLC silica (B1680970) gel 60 F254 plates are used as the stationary phase. researchgate.net Developing systems typically involve optimized mixtures of solvents such as chloroform, ethyl acetate (B1210297), methanol, and ammonia (B1221849) to achieve separation. researchgate.net Quantification is performed using densitometric measurement of the separated bands. researchgate.netresearchcommons.org

Spectrophotometric Approaches for Metabolite Determination

Spectrophotometric methods are widely reported for the determination of zolmitriptan in bulk drug and pharmaceutical formulations, often based on the formation of colored complexes or direct UV absorbance. indexcopernicus.commaplespub.co.inresearchgate.netrjptonline.orgasianpubs.orgresearchgate.netsphinxsai.com UV spectrophotometry typically involves measuring absorbance at wavelengths around 226 nm. asianpubs.orgresearchgate.net While these methods are valuable for the parent compound, the available literature does not extensively detail the specific application of spectrophotometry for the selective determination of this compound as a metabolite in complex biological matrices, where separation from the parent drug and other metabolites is usually required and better achieved by chromatographic techniques.

Sample Preparation and Extraction Procedures for Biological Matrices

Effective sample preparation is crucial for the accurate determination of this compound in biological matrices like human plasma due to the complexity of the matrix and the potentially low concentrations of the metabolite. Solid-phase extraction (SPE) is a technique that has been employed to extract zolmitriptan, N-desmethylzolmitriptan, and this compound from plasma samples prior to HPLC analysis. nih.gov Liquid-liquid extraction is another method used for sample preparation from plasma, with studies indicating that a mixture of saturated ethyl acetate and dichloromethane (B109758) (4:1, v/v) can yield high recovery rates for the analytes. researchgate.net

For pharmaceutical formulations, sample preparation typically involves dissolving or extracting the drug and any related substances from the dosage form using suitable solvents like methanol, water, or components of the mobile phase. maplespub.co.injocpr.comijtsrd.comrjptonline.orgasianpubs.org Steps such as sonication to ensure complete dissolution and filtration to remove excipients are commonly included in these procedures. ijtsrd.comrjptonline.org

Method Validation Parameters: Linearity, Precision, Detection Limits, Quantification Limits

Analytical methods developed for the determination of this compound, particularly in biological matrices or as an impurity, undergo rigorous validation to ensure their reliability, accuracy, and sensitivity. Validation parameters are typically assessed according to guidelines such as those provided by the International Conference on Harmonisation (ICH). jocpr.comijtsrd.comrjptonline.orgresearchgate.netpillbuys.com

Linearity: The linearity of a method is established by analyzing a series of solutions at different concentrations and demonstrating a proportional relationship between the analyte concentration and the detector response. This is typically assessed by calculating the correlation coefficient of the calibration curve. jocpr.comrjptonline.orgresearchgate.netpillbuys.com For the simultaneous measurement of zolmitriptan and its metabolites in plasma by HPLC with coulometric detection, standard curves were reported to be linear over a specific concentration range for this compound. nih.gov

Precision: Precision measures the agreement among individual test results when a method is applied repeatedly to multiple samples. It is commonly expressed as the relative standard deviation (% RSD). rjptonline.orgpillbuys.com Both repeatability (intra-day precision, within the same laboratory on the same day) and intermediate precision (inter-day precision, across different days or analysts) are evaluated. rjptonline.org For the HPLC-coulometric method, the mean inter- and intra-assay coefficients of variation for this compound over the range of the standard curves were reported to be less than 11%. nih.gov

Accuracy: Accuracy assesses the closeness of the measured value to the true value. It can be evaluated by analyzing samples of known concentration or by performing recovery studies where a known amount of the analyte is added to a blank matrix (spiked samples) and the percentage recovered is determined. maplespub.co.inrjptonline.orgpillbuys.com The absolute recovery for this compound extracted from human plasma using SPE for HPLC-coulometric detection averaged 77%. nih.gov

Detection Limits (LOD) and Quantification Limits (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. jocpr.comrjptonline.orgresearchgate.netresearchgate.netpillbuys.com These limits are crucial for assessing the sensitivity of the method. LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. rjptonline.orgpillbuys.com For the HPLC-coulometric method, the assay sensitivity (related to LOD/LOQ) was reported as 0.5 ng for each analyte, including this compound. nih.gov

Here is a summary of validation parameters reported for the simultaneous measurement of zolmitriptan and its major metabolites, including this compound, in human plasma by HPLC with coulometric detection: nih.gov

ParameterThis compound
Linearity Range2 - 20 ng/mL in plasma
Intra-assay % CV< 11% over the linear range
Inter-assay % CV< 11% over the linear range
Absolute Recovery77% from plasma (using SPE)
Assay Sensitivity0.5 ng

Stability and Degradation Pathways Leading to Zolmitriptan N Oxide

Mechanisms of N-Oxidation Degradation from Zolmitriptan (B1197)

Zolmitriptan N-oxide is formed through the oxidation of the tertiary amine group present in the zolmitriptan molecule. google.comgoogle.com This N-oxidation is a common degradation pathway for compounds containing a susceptible nitrogen atom. The process involves the addition of an oxygen atom to the nitrogen, resulting in the formation of an N-oxide. This reaction can be influenced by various factors, including the presence of oxidizing agents and the surrounding environment.

In the context of drug metabolism, zolmitriptan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. wikipedia.orgnih.gov This metabolism yields three major metabolites: N-desmethylzolmitriptan (an active metabolite), this compound, and an indole (B1671886) acetic acid derivative (both inactive metabolites). wikipedia.orgnih.govresearchgate.net Approximately one-third of the parent compound transforms into the two inactive metabolites, including the N-oxide. wikipedia.orgnih.gov

Impact of Formulation and Environmental Factors on N-Oxide Formation

The formation of this compound is significantly influenced by both the formulation composition and environmental factors. Stress testing has shown that zolmitriptan is susceptible to degradation under various conditions, including oxidative stress. indexcopernicus.comnih.gov

Environmental factors such as light, temperature, and moisture can accelerate the degradation process, leading to increased N-oxide formation. google.comindexcopernicus.com For instance, storing zolmitriptan tablets between 20-25°C and protecting them from light and moisture is recommended for stability. mims.commims.com

Forced degradation studies on zolmitriptan tablets have demonstrated degradation under oxidative conditions, with observed levels of degradation products after a certain period. nih.gov

Strategies for Stabilization of Zolmitriptan Against N-Oxide Formation

To mitigate the formation of this compound and enhance the stability of zolmitriptan drug products, various stabilization strategies can be employed. One effective approach involves the use of stabilizing agents, particularly antioxidants. google.comgoogle.com

Thiol-group containing reducing agents, such as glutathione (B108866) and cysteine, have shown promise in stabilizing zolmitriptan against degradation, including N-oxide formation. google.comgoogle.com These agents can help to prevent the oxidation of the susceptible amine group. Research has indicated that the presence of a thiol-group containing agent can lead to a reduced content of triptan degradation products, including the N-oxide. google.comgoogle.com

Studies have investigated the effect of different concentrations of stabilizing agents on N-oxide content. For example, in zolmitriptan film formulations, the addition of glutathione at concentrations ranging from 0.2% to 1% demonstrated enhanced stability and a reduction in N-oxide content compared to formulations without glutathione. google.comgoogle.com

The choice of formulation components and manufacturing processes can also impact stability. For instance, the pH of a formulation can influence its stability. google.com Additionally, packaging under nitrogen can help to reduce oxidative degradation. google.com

Research findings illustrate the effectiveness of specific strategies:

Stabilizing Agent (in film formulation)ConcentrationN-Oxide Content (% after stress test)
None-0.91
Glutathione0.2%0.17
Glutathione0.5%Enhanced stability
Glutathione1.0%Enhanced stability
L-cysteine-Superior in preventing N-oxide

These findings underscore the importance of incorporating appropriate stabilization strategies during the formulation development and manufacturing of zolmitriptan products to control the formation of this compound and ensure product quality throughout its shelf-life.

Role of Zolmitriptan N Oxide in Pharmaceutical Impurity Profiling and Quality Control

Significance as a Degradation Product and Impurity in Drug Formulations

Zolmitriptan (B1197) N-Oxide is recognized as a known degradation product of Zolmitriptan google.comgoogle.com. Triptans, including Zolmitriptan, contain an alkylamino group that is susceptible to oxidation, resulting in the formation of the corresponding N-oxide google.comgoogle.com. This oxidative degradation can occur during the manufacturing process or throughout the shelf life of the drug product, particularly in certain formulations like oral films google.comgoogle.com. The presence of degradation products or metabolites, such as Zolmitriptan N-Oxide, can potentially impede the quality of the pharmaceutical composition google.comgoogle.com.

Research has demonstrated the formation of this compound in Zolmitriptan formulations. For instance, studies on oral film formulations of Zolmitriptan have shown the presence of this compound as a degradation product google.comgoogle.com. The concentration of this compound can be influenced by factors such as the presence of stabilizing agents. In one study, the addition of a thiol-group containing reducing agent significantly reduced the content of this compound in oral films stored under stress conditions google.comgoogle.com.

The following table illustrates the reduction in this compound content in an oral film formulation with the addition of a stabilizing agent:

BatchStabilizing Agent (Glutathione)Initial this compound Content (%)This compound Content after 15 days at 60 °C (%)
ZOL0470%Not specified0.91
ZOL0480.2%Not specified0.17

Data derived from search result google.comgoogle.com. Initial content was not explicitly stated for day 0 in the snippet, but the comparison is made based on the content after storage.

Identifying and quantifying degradation products like this compound is a critical aspect of pharmaceutical quality control europa.eupmda.go.jp. Impurity profiling involves describing the identified and unidentified impurities present in a drug product pmda.go.jpich.org.

Regulatory Considerations for Metabolite and Impurity Control

Regulatory bodies, such as the European Medicines Agency (EMA) and the Food and Drug Administration (FDA), provide guidelines regarding the control of impurities in new drug products europa.eupmda.go.jpich.orgslideshare.netikev.orgnih.govfda.govaifa.gov.it. The ICH guidelines Q3A (R2) and Q3B (R2) are particularly relevant, addressing impurities in new drug substances and drug products, respectively europa.eupmda.go.jpich.orgslideshare.netikev.orgnih.govfda.govaifa.gov.it.

ICH Q3B (R2) specifically focuses on degradation products in new drug products europa.eupmda.go.jpich.orgslideshare.netikev.org. Applicants are required to summarize the degradation products observed during manufacture and stability studies, based on a scientific appraisal of potential degradation pathways and interactions with excipients or the container closure system europa.eupmda.go.jpich.orgikev.org.

A key aspect of impurity control is "qualification," which is the process of acquiring and evaluating data to establish the biological safety of an individual degradation product or impurity at the specified level(s) pmda.go.jpich.orgfda.govjrfglobal.com. Regulatory guidelines state that impurities that are also significant metabolites present in animal and/or human studies are generally considered qualified nih.govfda.gov. This can potentially reduce the need for separate toxicity studies to qualify impurities nih.gov.

Degradation products observed in stability studies at recommended storage conditions should be identified when they exceed certain identification thresholds pmda.go.jpich.orgikev.org. The specification for a new drug product should include a list of impurities, with acceptance criteria based on safety considerations pmda.go.jpfda.gov. The impurity profiles of batches representative of the proposed commercial process should be compared with those used in development europa.eupmda.go.jpich.orgikev.org.

This compound, being both a degradation product and a metabolite of Zolmitriptan lgcstandards.comlookchem.com, falls under these regulatory considerations. Its identification, quantification, and control within acceptable limits in Zolmitriptan drug formulations are essential for regulatory approval and ensuring product quality throughout its lifecycle cbg-meb.nl.

Advanced Research Directions and Emerging Paradigms for Zolmitriptan N Oxide

Investigation of Novel Analytical Techniques for Enhanced Metabolite Characterization

Precise and sensitive analytical methods are crucial for the identification and quantification of drug metabolites like zolmitriptan (B1197) N-oxide in biological matrices and pharmaceutical formulations. Various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), have been employed for this purpose.

Studies have focused on developing and validating HPLC methods for the simultaneous determination of zolmitriptan and its metabolites, including the N-oxide nih.govrjptonline.org. These methods often utilize reversed-phase HPLC columns and UV detection, with optimized mobile phases to achieve adequate separation nih.govijtsrd.com. For instance, one reported RP-HPLC method used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) (85:15 v/v) for the analysis of zolmitriptan, with detection at 224 nm ijtsrd.com.

More advanced techniques, such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), offer enhanced sensitivity and specificity for metabolite characterization and quantification in complex biological samples like human plasma nih.govrjptonline.orgijpbs.com. LC-MS/MS allows for the detection of molecular ions and characteristic fragmentation patterns, aiding in the definitive identification of metabolites. One study utilizing LC-MS/MS for zolmitriptan analysis in plasma noted a molecular ion peak [M+H]+ at m/z 288 for zolmitriptan (molecular mass 287) ijpbs.com. While this specific example is for the parent drug, similar approaches are applied to characterize metabolites like the N-oxide, which has a molecular formula of C16H21N3O3 and a molecular weight of 303.36 g/mol nih.govuni.luscbt.com.

The development of stability-indicating HPLC methods is also important for monitoring zolmitriptan N-oxide as a potential degradation product in pharmaceutical formulations nih.govgoogle.com. These methods are designed to separate the active compound from its known and unknown impurities and degradation products, ensuring the quality and stability of the drug product nih.gov.

Exploration of Potential Unidentified Metabolites Derived from N-Oxide Pathway

While this compound is a recognized metabolite formed via N-oxidation, research continues to explore the possibility of other, as yet unidentified, metabolites that might be linked to this metabolic pathway or subsequent transformations of the N-oxide.

The metabolic fate of zolmitriptan involves several pathways, primarily hepatic biotransformation nps.org.auhres.ca. The major metabolites identified include the active N-desmethyl metabolite, the inactive N-oxide, and an indole (B1671886) acetic acid derivative wikipedia.orgdrugbank.comnps.org.aunih.govmims.com. The N-oxide is formed through the oxidation of the tertiary amine group on the dimethylaminoethyl side chain of zolmitriptan google.com.

However, the full spectrum of potential minor or transient metabolites derived from the N-oxidation pathway may not be completely elucidated. Advanced analytical techniques, particularly high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the detection and structural characterization of novel metabolites present at low concentrations ijpbs.com. Studies aimed at isolating and characterizing unknown impurities or degradation products in zolmitriptan formulations have utilized techniques like LC-UV and LC-MS/MS to identify compounds with different retention times and mass spectral data compared to known substances ijpbs.com. Such investigations can potentially uncover additional metabolites or degradation products related to the N-oxide pathway. The identification of an unknown impurity eluting at a different retention time than zolmitriptan in an HPLC chromatogram highlights the ongoing effort to fully characterize all related substances ijpbs.com.

Further research employing metabolomics approaches could provide a more comprehensive understanding of all metabolites generated from zolmitriptan, potentially revealing novel compounds linked to the N-oxide pathway under various physiological or pathological conditions.

Mechanistic Studies on N-Oxidation Processes in Varied Biological Systems

Understanding the enzymatic and chemical mechanisms underlying the N-oxidation of zolmitriptan is crucial for predicting its metabolism in different biological systems and potential drug interactions. The primary enzyme system involved in the metabolism of zolmitriptan, including the formation of the N-oxide, is the cytochrome P450 (CYP) enzyme system, specifically CYP1A2 wikipedia.orgdrugbank.comnps.org.auhres.camims.comnorman-network.com. Monoamine oxidase A (MAO-A) is involved in the metabolism of the active N-desmethyl metabolite, but CYP1A2 is the main enzyme responsible for the initial biotransformation of the parent drug nps.org.auhres.camims.com.

Research in varied biological systems, such as different animal models or in vitro systems using human liver microsomes or recombinant enzymes, can help delineate the precise enzymatic contributions to zolmitriptan N-oxidation hres.ca. For instance, studies in rats have investigated the tissue distribution of zolmitriptan and its metabolites, showing highest levels in the liver, kidney, and glandular tissues, with minimal blood-brain barrier crossing hres.ca. While this provides insight into distribution, detailed mechanistic studies in different species could reveal variations in N-oxidation pathways.

Furthermore, investigating the influence of factors like age, sex, disease states, and co-administered drugs on the activity of the enzymes responsible for N-oxidation can provide valuable information regarding potential variations in this compound formation in different patient populations.

Pharmacogenomic Influences on this compound Formation

Pharmacogenomics, the study of how genetic variations influence drug response and metabolism, is an emerging area of research that could shed light on inter-individual variability in this compound formation. Since CYP1A2 is a primary enzyme involved in zolmitriptan metabolism, genetic polymorphisms in the CYP1A2 gene could potentially affect the rate and extent of N-oxide formation norman-network.compharmgkb.org.

Variations in CYP1A2 activity are known to exist among individuals, categorized as poor, intermediate, extensive, and ultrarapid metabolizers nih.gov. These differences can influence the plasma concentrations of drugs metabolized by CYP1A2. While the clinical significance of CYP1A2 polymorphisms on zolmitriptan efficacy and safety is still being investigated, it is plausible that these genetic variations could impact the metabolic conversion of zolmitriptan to its N-oxide.

Research exploring the correlation between specific CYP1A2 genotypes and the plasma concentrations or urinary excretion ratios of zolmitriptan and its N-oxide metabolite in diverse populations would be valuable. Such studies could help identify individuals who may have altered N-oxidation capacity, potentially leading to different metabolic profiles.

Data Table: Selected Physicochemical Properties of Zolmitriptan and this compound

PropertyZolmitriptan nih.govnih.govfishersci.cawikidata.orguni.luThis compound nih.govuni.luscbt.com
Molecular FormulaC16H21N3O2C16H21N3O3
Molecular Weight287.35 g/mol 303.36 g/mol
PubChem CID6085725241756, 10335139 chem960.com
Monoisotopic Mass287.1634 Da303.1583 Da
XLogP (Predicted)2.21.6

Q & A

Q. Resolution Strategy :

Standardize assay conditions (e.g., buffer pH, temperature).

Use reference agonists (e.g., sumatriptan) as internal controls.

Validate findings with orthogonal methods (e.g., calcium flux assays) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Consideration :
Monitor occupational exposure via air sampling and biological monitoring (e.g., urinary metabolites). Establish permissible exposure limits (PELs) using OSHA/NIOSH guidelines .

How can researchers optimize formulations for enhanced this compound bioavailability?

Q. Advanced Research Focus

  • Nanoparticulate systems : Solid lipid nanoparticles (SLNs) improve nasal mucosa permeability. Optimize using Box-Behnken design variables (lipid concentration, surfactant ratio) .
  • Excipient screening : Test solubility enhancers (e.g., cyclodextrins) via phase-solubility studies.

Q. Stability Table for SLN Formulations :

ParameterOptimal RangeMethod
Particle size80–120 nmDynamic light scattering
Zeta potential±30 mVElectrophoresis
Entrapment efficiency≥75%Ultracentrifugation

What unresolved questions exist regarding this compound’s role in migraine therapy?

Q. Future Research Directions

Drug-drug interactions : Assess CYP3A4 inhibition/induction potential using human liver microsomes.

Blood-brain barrier (BBB) penetration : Compare in situ perfusion models with PET imaging data .

Long-term safety : Conduct genotoxicity assays (Ames test, micronucleus) to rule out mutagenic risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zolmitriptan N-Oxide
N,N-dimethyl-4-oxobutan-1-amine oxide
Reactant of Route 2
Zolmitriptan N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.